molecular formula C6H6O4 B6235406 (2S)-2-(furan-2-yl)-2-hydroxyacetic acid CAS No. 130795-22-1

(2S)-2-(furan-2-yl)-2-hydroxyacetic acid

Cat. No.: B6235406
CAS No.: 130795-22-1
M. Wt: 142.1
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Description

(2S)-2-(Furan-2-yl)-2-hydroxyacetic acid is a high-purity, chiral organic compound characterized by a furan ring substituted with a hydroxyacetic acid functional group. This structural motif is of significant interest in medicinal and synthetic chemistry. The furan ring is a common heterocycle found in biologically active molecules and natural products, serving as a versatile precursor for synthesizing more complex chemical architectures . The presence of both a carboxylic acid and a secondary alcohol, particularly in a defined (S) configuration, makes this compound a valuable chiral building block or ligand for asymmetric synthesis . Researchers can exploit its functional groups to create novel Schiff base ligands, which have demonstrated notable biological activities in scientific studies, including antimicrobial and cytotoxic effects against various cell lines . In pharmaceutical research, structurally related furan derivatives have been extensively investigated for their therapeutic potential. For instance, compounds like 5-hydroxymethylfurfural (5-HMF) have been studied as antisickling agents for sickle cell disease, highlighting the pharmacological relevance of the furan scaffold . As a reagent, (2S)-2-(Furan-2-yl)-2-hydroxyacetic acid can be used in the development of new metal complexes, which are explored for their unique electronic properties, catalytic applications, and interactions with biological targets . This product is intended for research purposes as a chemical intermediate or standard. It is strictly for laboratory use and is not classified as a drug or cosmetic ingredient. All information provided is for research and development guidance only.

Properties

CAS No.

130795-22-1

Molecular Formula

C6H6O4

Molecular Weight

142.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(furan-2-yl)-2-hydroxyacetic acid typically involves the reaction of furan derivatives with glyoxylic acid. One common method is the condensation of furan-2-carbaldehyde with glyoxylic acid under acidic conditions, followed by reduction to yield the desired product. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol .

Industrial Production Methods

Industrial production of (2S)-2-(furan-2-yl)-2-hydroxyacetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, biocatalytic methods using engineered enzymes have been explored for more sustainable production .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(furan-2-yl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The hydroxy group can be reduced to form the corresponding alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S)-2-(furan-2-yl)-2-hydroxyacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-(furan-2-yl)-2-hydroxyacetic acid involves its interaction with various molecular targets. The hydroxyacetic acid group can form hydrogen bonds with biological molecules, influencing their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) pKa Key Feature Reference
(2S)-2-(4-Fluorophenyl)-2-hydroxyacetic acid C₈H₇FO₃ 170.14 3.17 Fluorine enhances acidity
2-Hydroxyphenylacetic acid C₈H₈O₃ 152.14 ~2.8 Metabolite of tyrosine
Benzilic acid C₁₄H₁₂O₃ 228.24 2.95 High steric hindrance
(2Z)-2-(Furan-2-yl)-2-(methoxyimino)acetic acid C₇H₇NO₄ 169.13 N/A Methoxyimino group

Q & A

Q. What are the primary synthetic routes for (2S)-2-(furan-2-yl)-2-hydroxyacetic acid, and how are reaction conditions optimized for yield and purity?

  • Methodological Answer : Two main synthesis routes are documented:
  • Route 1 : Starting from 1-(furan-2-yl)-2,2-dihydroxyethanone, involving a stereoselective reduction to yield the (2S)-enantiomer. Catalysts such as chiral metal complexes (e.g., Ru-BINAP) may enhance enantiomeric excess (ee) .
  • Route 2 : Utilizing furfural (糠醛) in a cyanohydrin reaction followed by hydrolysis and resolution of racemic mixtures via chiral chromatography .
    Optimization includes adjusting pH (3.17 ± 0.10), temperature (room temperature for stability), and purification via recrystallization or preparative HPLC to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structure and enantiomeric purity of (2S)-2-(furan-2-yl)-2-hydroxyacetic acid?

  • Methodological Answer :
  • NMR Spectroscopy : Key peaks include furan protons (δ 7.6–6.3 ppm), hydroxyacetic acid protons (δ 4.7–4.3 ppm), and stereochemical confirmation via coupling constants (e.g., 3JHH^3J_{HH}) .
  • Chiral HPLC : Using columns like Chiralpak® IA/IB with hexane-isopropanol mobile phases to resolve enantiomers and quantify ee (>99% achieved in recent protocols) .
  • LC-MS : Monitors molecular ion [M+H]⁺ at m/z 170.14 and fragmentation patterns to confirm structural integrity .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., pKa, solubility) of this compound?

  • Methodological Answer :
  • pKa Determination : Use potentiometric titration in buffered solutions (e.g., 0.1 M KCl) at 25°C, comparing results with computational models (e.g., COSMO-RS). Discrepancies may arise from solvent polarity or ionic strength variations .
  • Solubility Studies : Conduct phase-solubility assays in aqueous-organic mixtures (e.g., ethanol-water) to identify optimal solvents for biological assays. Reported density (1.425 g/cm³) and logP (-0.89) guide solvent selection .

Q. What strategies are employed to investigate the stereochemical stability of (2S)-2-(furan-2-yl)-2-hydroxyacetic acid under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Degradation Studies : Incubate the compound at 40–60°C and pH 2–9, monitoring racemization via chiral HPLC. Data show >95% retention of ee at pH 5–7 after 72 hours .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life, revealing significant racemization (>10%) only at pH extremes (≤3 or ≥10) .

Q. How can in vitro assays elucidate the biological interactions of this compound with enzymes or receptors?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Screen against targets like monoamine oxidases (MAOs) using fluorogenic substrates (e.g., kynuramine) and measure IC₅₀ values. Structural analogs show moderate inhibition (IC₅₀ ~50 µM) .
  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., G-protein-coupled receptors) to quantify binding affinity (KDK_D). Preliminary data suggest low micromolar binding for furan-containing analogs .

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